![molecular formula C29H27NO6 B14146181 6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate CAS No. 1212105-26-4](/img/structure/B14146181.png)
6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzochromene core and a cyclohexanecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate typically involves a multi-step process. One common synthetic route starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the cyclohexadiene cycloadduct intermediate . The final product is obtained through oxidative aromatization of the intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- 6-oxo-6H-benzo[c]chromen-3-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate
Uniqueness
What sets 6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate apart from similar compounds is its unique combination of a benzochromene core and a cyclohexanecarboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1212105-26-4 |
|---|---|
Molekularformel |
C29H27NO6 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(6-oxobenzo[c]chromen-3-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H27NO6/c31-27(35-22-14-15-24-23-8-4-5-9-25(23)28(32)36-26(24)16-22)21-12-10-19(11-13-21)17-30-29(33)34-18-20-6-2-1-3-7-20/h1-9,14-16,19,21H,10-13,17-18H2,(H,30,33) |
InChI-Schlüssel |
MFFYGKRAHKYJFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


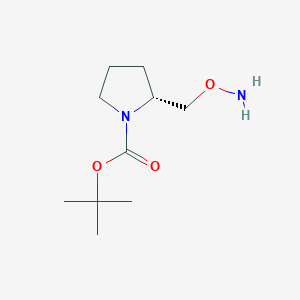
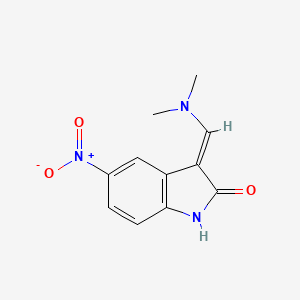

![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)
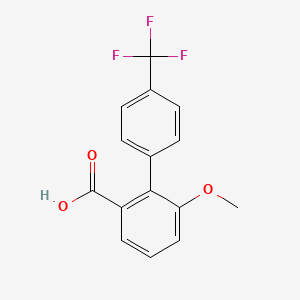
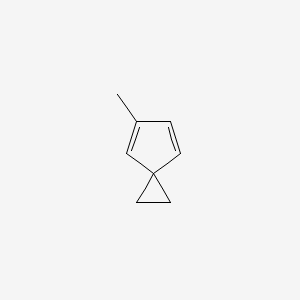
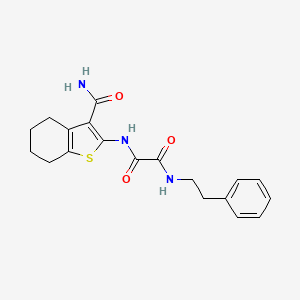
![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
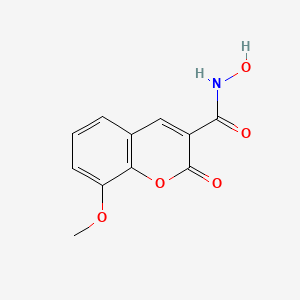
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
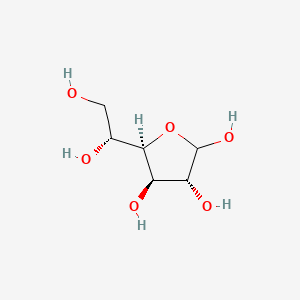
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
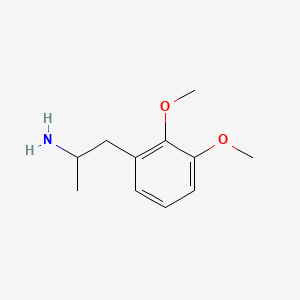
![2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14146190.png)
